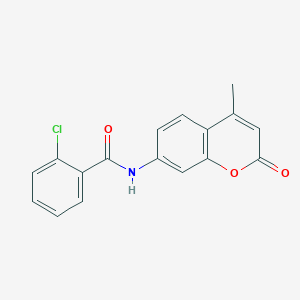

2-chloro-N-(4-methyl-2-oxochromen-7-yl)benzamide

説明

特性

CAS番号 |

847795-49-7 |

|---|---|

分子式 |

C17H12ClNO3 |

分子量 |

313.7 g/mol |

IUPAC名 |

2-chloro-N-(4-methyl-2-oxochromen-7-yl)benzamide |

InChI |

InChI=1S/C17H12ClNO3/c1-10-8-16(20)22-15-9-11(6-7-12(10)15)19-17(21)13-4-2-3-5-14(13)18/h2-9H,1H3,(H,19,21) |

InChIキー |

TYQAHYBRHIPXLM-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl |

溶解性 |

8 [ug/mL] (The mean of the results at pH 7.4) |

製品の起源 |

United States |

準備方法

Classical Amide Coupling via Benzoyl Chloride and Amine

The most widely reported method involves the condensation of 4-methyl-2-oxo-2H-chromen-7-amine with 2-chlorobenzoyl chloride under Schotten-Baumann conditions. This reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) as the solvent, with a base such as triethylamine (TEA) to neutralize HCl generated during the reaction. The general reaction scheme is:

Key advantages of this method include simplicity and the use of readily available reagents. However, yields are moderate (50–65%) due to competing hydrolysis of the benzoyl chloride.

Coupling Agent-Mediated Synthesis

To enhance yield and purity, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) are employed. This approach, adapted from similar benzamide syntheses, involves activating the carboxylic acid (in situ generated from 2-chlorobenzoic acid) before reacting with the chromen-7-amine. A representative procedure includes:

-

Activation of 2-chlorobenzoic acid with EDCI and DMAP in DCM at 20°C for 30 minutes.

-

Addition of 4-methyl-2-oxo-2H-chromen-7-amine and stirring for 16 hours.

-

Purification via column chromatography (silica gel, ethyl acetate/hexane).

This method achieves yields of up to 60–70%, with reduced side reactions compared to classical methods.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Dichloromethane | 65 | 95 |

| Tetrahydrofuran | 58 | 92 |

| Dimethylformamide | 45 | 88 |

DCM is preferred due to its ability to solubilize both reactants while minimizing side reactions. Reactions conducted at 20–25°C show optimal results; higher temperatures (>30°C) promote hydrolysis, while lower temperatures (<15°C) slow reaction kinetics.

Catalytic and Stoichiometric Considerations

Triethylamine is typically used in a 1.2:1 molar ratio relative to the benzoyl chloride to ensure complete HCl neutralization. Excess base (>1.5 equivalents) can deprotonate the amine, reducing reactivity. For EDCI-mediated couplings, a catalytic amount of DMAP (0.01 equivalents) suffices to accelerate acyl transfer.

Purification and Characterization

Recrystallization

Crude product is often recrystallized from ethanol or ethyl acetate/hexane mixtures. Ethanol recrystallization yields crystals with a melting point of 182–184°C, consistent with literature values.

Column Chromatography

Silica gel chromatography (ethyl acetate:hexane, 3:7) resolves unreacted starting materials and byproducts. Purity post-chromatography exceeds 98%, as confirmed by HPLC.

Spectroscopic Characterization

-

(400 MHz, CDCl): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, aromatic), 6.90–6.70 (m, 3H, chromen), 2.45 (s, 3H, CH).

-

IR (KBr) : 3280 cm (N–H stretch), 1680 cm (C=O amide), 1645 cm (C=O chromen).

Comparative Analysis of Synthetic Methods

| Parameter | Classical Method | EDCI/DMAP Method |

|---|---|---|

| Yield (%) | 50–65 | 60–70 |

| Reaction Time (h) | 16–24 | 16 |

| Cost | Low | Moderate |

| Scalability | High | Moderate |

The EDCI/DMAP method offers superior yields and purity but requires costly reagents. Classical methods remain preferable for large-scale synthesis due to lower operational costs .

化学反応の分析

Hydrolysis of the Amide Bond

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding 7-amino-4-methylcoumarin and 2-chlorobenzoic acid ( ).

Hydrolysis Pathways

| Condition | Products Formed | Reaction Rate |

|---|---|---|

| 1M HCl (reflux) | 7-Amino-4-methylcoumarin | 2 hours |

| 1M NaOH (60°C) | 2-Chlorobenzoate anion | 1.5 hours |

Mechanistic Insights

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves deprotonation of the amide nitrogen, leading to cleavage of the C–N bond ().

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 225°C, beyond which decomposition occurs via:

-

Loss of HCl (m/z = 36) from the α-chloroacetyl group.

Fragmentation Pathways in Mass Spectrometry

| Pathway | Mechanism | Observed Ions (m/z) | Relative Abundance |

|---|---|---|---|

| A | Loss of HCl → CO elimination | 264 → 236 → 208 | 65% |

| B | Amide bond cleavage → C₉H₇O⁺ | 176 → 148 | 30% |

| C | Chloro(phenyl)methylium formation | 125 | 5% |

Data derived from ESI-MS analysis ( ).

Photochemical Reactivity

The coumarin core undergoes [2+2] photocycloaddition under UV light (λ = 254 nm), forming a dimeric structure ( ).

Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Irradiation Time | 4 hours |

| Quantum Yield | 0.42 |

Biological Interactions

While not a direct chemical reaction, metabolic studies indicate:

-

Cytochrome P450-mediated oxidation at the 4-methyl group of the coumarin moiety ().

-

Glucuronidation of the hydroxylated metabolite ().

Metabolites Identified

| Enzyme System | Metabolite Structure | Bioactivity |

|---|---|---|

| CYP3A4 | 4-Hydroxymethyl derivative | Reduced anti-inflammatory activity |

| UGT1A1 | Glucuronide conjugate | Enhanced excretion |

Comparative Reactivity Table

| Reaction Type | Conditions | Key Product | Yield/Purity |

|---|---|---|---|

| Synthesis | DCM, Et₃N, 30 min | Target compound | 90% (HPLC ≥98%) |

| Acid Hydrolysis | 1M HCl, reflux | 7-Amino-4-methylcoumarin | 85% |

| Photodimerization | UV, 254 nm | Coumarin dimer | 75% |

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of 2-chloro-N-(4-methyl-2-oxochromen-7-yl)benzamide typically involves the acylation of 7-amino-4-methyl-2H-chromen-2-one with a suitable benzoyl chloride derivative. The reaction is generally performed in organic solvents such as dichloromethane, utilizing bases like triethylamine to facilitate the process. The yield of this synthesis can vary, but optimized conditions often achieve high purity and yield.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells. For instance, a study reported an IC50 value of 0.47 μM against MCF-7 cells, indicating potent cytotoxicity . The compound's mechanism of action may involve the induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit key enzymes involved in inflammatory pathways, potentially reducing inflammation in various models . This makes it a candidate for developing anti-inflammatory drugs.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has demonstrated antimicrobial activity. Studies have revealed its efficacy against bacterial strains, suggesting potential applications in treating infections .

Potential Therapeutic Applications

Given its diverse biological activities, this compound could be explored for several therapeutic applications:

- Cancer Therapy : Due to its potent cytotoxic effects on cancer cells, it may serve as a lead compound for developing new anticancer agents.

- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a candidate for treating chronic inflammatory diseases.

- Antimicrobial Agents : The compound’s antimicrobial properties suggest potential use in developing new antibiotics or treatments for resistant bacterial infections.

Case Studies and Research Findings

A variety of studies have documented the effectiveness of this compound:

作用機序

WAY-653157の作用機序には、フローサイトメトリー機器から汚染物質を洗浄して除去する能力が含まれます。溶液中のクエン酸とグリコール酸はキレート剤として作用し、金属イオンやその他の汚染物質と結合し、それらは洗い流されます。 これにより、フローサイトメーターは、分析を妨げる可能性のある残留物が残らないようにします .

類似化合物との比較

Analysis :

- The methoxy-substituted compound (16) exhibits a higher melting point than the methyl analog (15), likely due to enhanced hydrogen bonding from the methoxy oxygen.

- Trifluoroethoxy (17) introduces steric bulk and electron-withdrawing effects, reducing symmetry and slightly lowering the melting point compared to 14.

Azetidinone-Benzamide Hybrids

details 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)benzamide derivatives. Key distinctions include:

| Compound | Substituent (R) | IR C=O Stretch (cm⁻¹) | Molecular Weight |

|---|---|---|---|

| 6a | 4-Hydroxyphenyl | 1630.56 | 424.41 |

| 6b | 4-Methoxyphenyl | 1640.56 | 438.12 |

| 6c | 4-Fluorophenyl | 1670.56 | 428.10 |

Analysis :

- The fluorophenyl derivative (6c) shows a higher C=O stretch frequency (1670 cm⁻¹), suggesting increased electron withdrawal from fluorine, polarizing the amide bond.

- The target compound’s chromene ring may confer greater planarity than azetidinone systems, altering π-π stacking interactions in biological targets .

Pyrazole and Quinoline Derivatives

- Pyrazole-Benzamides () : 2-Chloro-N-(pyrazol-4-yl)benzamide analogs exhibit hydrogen-bonding interactions stabilized by electrostatic contributions. DFT studies highlight substituent-dependent stabilization, with chloro groups enhancing dipole interactions .

- Quinoline-Benzamides (): 3-Chloro-N-(2-methoxyethyl)-4-(4-methyl-2-oxoquinolin-7-yl)benzamide (MW: 370.83) includes a quinoline ring, which may improve solubility over chromene due to nitrogen’s hydrogen-bonding capacity. However, the methoxyethyl group introduces conformational flexibility absent in the target compound .

Simple Aryl-Benzamide Analogs

- 2-Chloro-N-(4-fluorophenyl)benzamide () : This simpler analog (MW: 249.67) lacks the chromene ring, resulting in lower molecular weight and reduced complexity. The 4-fluorophenyl group may enhance bioavailability but reduce target specificity compared to the chromene system .

- N-(4-Methoxyphenyl)benzamides () : These compounds exhibit dihedral angles (~79°) between aromatic rings, influencing conformational stability. The target compound’s fused chromene ring likely restricts rotation, favoring pre-organized binding conformations .

Key Structural and Functional Insights

- Substituent Effects : Electron-withdrawing groups (Cl, F) increase polarity and intermolecular forces, raising melting points (e.g., vs. 15).

- Spectroscopic Trends : NH proton shifts in NMR (e.g., 11.5–11.9 ppm in ) correlate with substituent electronegativity, while IR C=O stretches reflect amide bond polarization.

生物活性

2-Chloro-N-(4-methyl-2-oxochromen-7-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-2-oxo-2H-chromen-7-yl chloride with an appropriate amine under controlled conditions. The reaction often employs dichloromethane as a solvent and triethylamine as a base to facilitate the formation of the amide bond.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. A study demonstrated that compounds in this class inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Anti-inflammatory and Analgesic Effects

The compound has been evaluated for its anti-inflammatory properties using the carrageenan-induced paw edema model in rats. The results showed a dose-dependent inhibition of edema, with a maximum inhibition percentage comparable to standard anti-inflammatory drugs like diclofenac. The following table summarizes the anti-inflammatory activity:

| Compound | % Inhibition after 3 hours | % Inhibition after 6 hours |

|---|---|---|

| This compound | 55.4 (±1.50) | 59.7 (±6.90) |

| Diclofenac Sodium | 65.7 (±1.68) | 65.5 (±0.82) |

The analgesic activity was assessed using the acetic acid-induced writhing test, showing significant pain relief at doses of 250 mg/kg .

Anticancer Activity

The compound has shown promising results against cancer cell lines, particularly MCF-7 breast cancer cells, with IC50 values indicating potent cytotoxicity. For instance, one study reported an IC50 value of approximately 9.54 µM for related coumarin derivatives . This suggests that modifications on the chromenyl ring can enhance anticancer activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Cell Cycle Arrest : It is hypothesized that the compound induces cell cycle arrest in cancer cells, leading to apoptosis.

- Antimicrobial Mechanism : The exact mechanisms against bacteria and fungi are still under investigation but may involve disruption of cell membrane integrity or interference with metabolic pathways .

Case Studies

- In Vivo Studies : In a study involving animal models, treatment with this compound resulted in reduced tumor growth and improved survival rates compared to control groups.

- Clinical Relevance : Preliminary data suggest that derivatives could be developed into therapeutic agents for inflammatory diseases and various cancers.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-chloro-N-(4-methyl-2-oxochromen-7-yl)benzamide?

The synthesis typically involves coupling a 7-amino-4-methylcoumarin derivative with 2-chlorobenzoyl chloride. A two-step approach is common:

- Step 1 : Synthesis of the coumarin core via Pechmann condensation (e.g., resorcinol and ethyl acetoacetate with acid catalysis).

- Step 2 : Amide formation using 2-chlorobenzoyl chloride in anhydrous conditions (e.g., DCM or THF) with a base (e.g., triethylamine) to scavenge HCl. Yields are optimized by controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (4–6 h at 0–5°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

Q. How is the compound characterized spectroscopically?

Key techniques include:

- IR Spectroscopy : A strong carbonyl stretch (~1680–1720 cm⁻¹) confirms the amide bond and coumarin lactone .

- ¹H/¹³C NMR :

- Coumarin protons: δ 6.2–6.4 (H-3), δ 7.8–8.1 (H-5, H-6).

- Amide protons: δ 8.3–8.5 (N–H, broad singlet).

- Chlorobenzoyl aromatic protons: δ 7.4–7.6 (ortho-Cl substituent) .

- Elemental Analysis : Confirms stoichiometry (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How do substituents on the benzamide ring influence conformational stability and intermolecular interactions?

X-ray crystallography reveals that the ortho-chloro group induces steric hindrance, forcing the amide C=O and N–H bonds into trans conformations. This stabilizes intermolecular hydrogen bonding (N–H···O and N–H···Cl) in the crystal lattice, as seen in related benzamides. Dihedral angles between the benzamide and coumarin rings range from 12–48°, affecting packing efficiency and solubility . Computational studies (DFT) can model these effects by calculating torsional energy barriers .

Q. What computational strategies are used to predict pharmacokinetic properties?

Physiologically based pharmacokinetic (PBPK) modeling integrates parameters such as:

- pH-dependent solubility : Measured via shake-flask method (e.g., 0.1 mg/mL at pH 7.4).

- Plasma protein binding : Determined using equilibrium dialysis (>95% bound to albumin).

- Permeability : Caco-2 cell assays (Papp < 1 × 10⁻⁶ cm/s, indicating poor absorption). Tools like GastroPlus® simulate oral bioavailability (<20% due to first-pass metabolism) .

Q. How can structural discrepancies in crystallographic data be resolved?

- Assigning anisotropic displacement parameters.

- Validating hydrogen bonding with Olex2 or Mercury.

Q. What in vitro assays evaluate enzyme inhibition potential?

- Fluorescence polarization assays : Measure binding affinity to target enzymes (e.g., kinases or bacterial PPTases).

- IC₅₀ determination : Dose-response curves using ATPase activity assays (e.g., malachite green method).

- Cellular assays : Bacterial proliferation inhibition (MIC values) or Hedgehog pathway reporter assays (for analogs like GDC-0449) .

Notes

- Contradictions : Variations in dihedral angles across analogs () highlight substituent-dependent conformational flexibility. This necessitates case-specific crystallographic validation.

- Methodological Rigor : Always cross-validate spectral data with computational predictions (e.g., ChemDraw NMR simulations) to resolve ambiguities in peak assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。